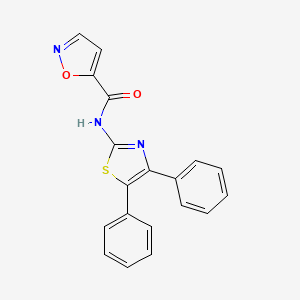

N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide

説明

特性

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c23-18(15-11-12-20-24-15)22-19-21-16(13-7-3-1-4-8-13)17(25-19)14-9-5-2-6-10-14/h1-12H,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCXUAUBMWSCOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . Another approach is the microwave-assisted one-pot method, which is catalyst-free and involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.

化学反応の分析

N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, ethyl acetoacetate, and DABCO as an organocatalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with substituted aldehydes in an aqueous medium can yield different isoxazole derivatives .

科学的研究の応用

N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

作用機序

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects . For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Isoxazolecarboxamide Derivatives

describes multiple isoxazolecarboxamide derivatives, highlighting how substituent variations impact physicochemical and biological properties:

- Solubility and Bioavailability : The pyridinyl group in Compound 8f introduces nitrogen lone pairs, which could improve aqueous solubility via hydrogen bonding, whereas the target compound’s diphenyl groups may reduce solubility due to hydrophobicity .

Thiazole and Thiadiazole Analogs

- N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride (): Substituents: Dimethyl (thiazole), morpholinoethyl (amide side chain), hydrochloride salt. The morpholinoethyl group and hydrochloride salt enhance solubility and bioavailability .

N-(4,5-Diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide ():

- Substituents: Pyrazole-5-carboxamide instead of isoxazole-5-carboxamide.

- Key Differences: Pyrazole’s lower electronegativity (vs. isoxazole) reduces dipole moments, possibly weakening hydrogen-bonding interactions in biological targets. Molecular weight (360.4 g/mol) is comparable, but structural differences may alter metabolic pathways .

Thiadiazole-2-carboxamides ():

- General Structure: Thiadiazole core with carboxamide groups.

- Key Differences: Thiadiazole’s sulfur-rich structure may confer distinct redox properties. Inhibition data at 50 µg/ml (Figure 4, ) suggest thiadiazoles exhibit moderate bioactivity, though direct comparison to the target compound is unavailable.

Crystallographic and Hydrogen-Bonding Considerations

- Packing Patterns : The diphenyl groups in the target compound may lead to unique crystal packing via π-π stacking, as observed in similar structures analyzed using Mercury CSD (). In contrast, smaller substituents (e.g., methyl in ) favor tighter packing .

- Hydrogen Bonding : Isoxazole’s oxygen and nitrogen atoms in the target compound could form stronger hydrogen bonds (e.g., with kinases) compared to pyrazole or thiadiazole derivatives, aligning with Etter’s graph-set analysis () .

生物活性

N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and related research findings.

Overview of the Compound

N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide features a unique dual-ring structure combining thiazole and isoxazole moieties. This structural configuration allows for a variety of interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide is primarily attributed to its ability to inhibit specific enzymes and receptors. The thiazole ring can participate in π-π stacking interactions, while the isoxazole ring engages in hydrogen bonding with macromolecules like proteins and nucleic acids. This interaction profile suggests that the compound may modulate various signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that compounds similar to N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide exhibit significant anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-II. These inhibitors are crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .

Antimicrobial Activity

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .

Study on COX-II Inhibition

A study published in 2023 explored the structure-activity relationship (SAR) of various thiazole derivatives, including N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide. The findings revealed that modifications to the thiazole ring significantly influenced COX-II inhibitory potency. Compounds were found to exhibit IC50 values ranging from 0.66 to 2.04 μM, indicating their potential as effective anti-inflammatory agents .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of thiazole were synthesized and tested against multiple bacterial strains. The results indicated that certain substitutions on the thiazole ring enhanced antibacterial efficacy. For instance, compounds with specific alkyl groups showed increased zones of inhibition against E. coli and S. aureus .

Comparative Analysis

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide?

- Methodology : The compound can be synthesized via coupling reactions between thiazole and isoxazole precursors. For example, hydroxylamine hydrochloride and anhydrous potassium carbonate in ethanol under reflux conditions are effective for forming isoxazole rings (e.g., 5 h reflux, followed by crystallization) . Thiazole intermediates can be synthesized via arylation or acylation of 2-aminothiazole derivatives, as demonstrated in similar heterocyclic systems .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- IR spectroscopy : Identify carbonyl (C=O) stretches (e.g., 1606–1679 cm⁻¹ for carboxamide groups) and aromatic C-H bonds .

- NMR : Use -NMR to confirm aromatic proton environments (δ 7.36–8.32 ppm for phenyl groups) and -NMR for carbonyl carbons (~165–170 ppm) .

- Elemental analysis : Verify C, H, N, and S percentages (e.g., deviations < 0.5% indicate purity) .

Q. What in vitro assays are suitable for initial biological evaluation?

- Methodology :

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., IC determination) with positive controls like doxorubicin. Compounds with high activity often feature electron-withdrawing substituents on the thiazole ring .

- Antifungal activity : Disk diffusion assays against Candida or Aspergillus species, comparing zone-of-inhibition diameters to standard antifungals .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure of this compound?

- Methodology :

- Apply hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps and predict reactivity. Exact exchange terms improve thermochemical accuracy (e.g., average absolute deviation of 2.4 kcal/mol for atomization energies) .

- Use gradient-corrected correlation-energy functionals (e.g., Colle-Salvetti formula) to model electron density and local kinetic energy, validated against experimental NMR/IR data .

Q. What strategies improve low yields in the carboxamide coupling step?

- Methodology :

- Optimize coupling reagents: Replace EDCI/HOBt with T3P® or PyBOP for higher efficiency .

- Solvent screening: Use DMF or THF instead of ethanol to enhance solubility of intermediates.

- Temperature control: Conduct reactions under microwave irradiation (e.g., 100°C, 30 min) to reduce side-product formation .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology :

- Statistical rigor : Perform three independent replicates with Student’s t-tests (p ≤ 0.05) and report means ± SEM .

- Assay standardization : Normalize cell viability data to internal controls (e.g., ATP levels) to minimize plate-to-plate variability.

- Structural validation : Reconfirm compound identity via LC-MS after biological testing to rule out degradation .

Q. Which structural modifications enhance anticancer activity while reducing toxicity?

- Methodology :

- Introduce methoxy or trifluoromethyl groups on the phenyl rings to improve membrane permeability (logP optimization) .

- Replace the isoxazole ring with a triazole to modulate hydrogen-bonding interactions, as seen in SAR studies of related thiadiazole derivatives .

- Test toxicity in parallel with efficacy using hemolysis assays or zebrafish models to identify selective analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。